molecular formula C11H15N3O B13486505 1-(4-Methylphenyl)-4-nitrosopiperazine

1-(4-Methylphenyl)-4-nitrosopiperazine

Cat. No.: B13486505
M. Wt: 205.26 g/mol
InChI Key: YWSVMROJCAASLD-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-4-nitrosopiperazine is an organic compound that belongs to the class of piperazine derivatives It features a piperazine ring substituted with a 4-methylphenyl group and a nitroso group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-4-nitrosopiperazine typically involves the nitration of 1-(4-Methylphenyl)piperazine. The process can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is usually conducted at low temperatures to control the formation of the nitroso group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-4-nitrosopiperazine can undergo various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used as oxidizing agents.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

1-(4-Methylphenyl)-4-nitrosopiperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-4-nitrosopiperazine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

    1-(4-Methylphenyl)piperazine: Lacks the nitroso group but shares the piperazine and 4-methylphenyl moieties.

    4-Methylpropiophenone: Contains a similar aromatic ring structure but differs in functional groups.

Uniqueness: 1-(4-Methylphenyl)-4-nitrosopiperazine is unique due to the presence of both the nitroso group and the piperazine ring, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

1-(4-methylphenyl)-4-nitrosopiperazine

InChI

InChI=1S/C11H15N3O/c1-10-2-4-11(5-3-10)13-6-8-14(12-15)9-7-13/h2-5H,6-9H2,1H3

InChI Key

YWSVMROJCAASLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)N=O

Origin of Product

United States

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